Oxalic acid; bis(tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate)
Description
The compound oxalic acid; bis(tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate) is a bis-ester derivative of oxalic acid, where two molecules of a tert-butyl piperidine carboxylate are linked via oxalic acid. Each piperidine moiety contains a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position and a tert-butyl ester group. This structure is characteristic of intermediates used in pharmaceutical synthesis, particularly for kinase inhibitors like CDK9, where Boc and tert-butyl groups enhance solubility and stability during multi-step reactions .
Properties
IUPAC Name |
tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H28N2O4.C2H2O4/c2*1-13(2,3)20-11(18)15(7-9-16-10-8-15)17-12(19)21-14(4,5)6;3-1(4)2(5)6/h2*16H,7-10H2,1-6H3,(H,17,19);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPNUUZTOLWXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCNCC1)NC(=O)OC(C)(C)C.CC(C)(C)OC(=O)C1(CCNCC1)NC(=O)OC(C)(C)C.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H58N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Oxalic acid; bis(tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate) typically involves the protection of the amino group on the piperidine ring with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Key Steps:
-
Boc Protection of Piperidine :
-
Esterification :
-
Oxalate Salt Formation :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Boc Protection | Boc₂O, THF, NaOH (0°C to RT) | 75–85% | |
| Esterification | tert-Butanol, DCC/DMAP | 80–90% | |
| Salt Formation | Oxalic acid, ethanol | 95% |
Stability Under Various Conditions
The compound’s stability is influenced by its Boc groups and oxalate counterion:
Thermal Stability:
-
Decomposes above 200°C with release of CO₂ (from Boc groups) and water (from oxalate) .
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TGA Data : 5% mass loss at 150°C (solvent removal), major decomposition at 210°C .
pH-Dependent Stability:
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Acidic Conditions (pH < 3) : Rapid cleavage of Boc groups, forming free amines and tert-butanol .
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Basic Conditions (pH > 10) : Hydrolysis of ester groups to carboxylic acids .
| Condition | Degradation Pathway | Half-Life (25°C) | Source |
|---|---|---|---|
| 1M HCl | Boc deprotection | <1 hr | |
| 1M NaOH | Ester hydrolysis | 2–4 hr |
Decomposition Pathways
-
Acid-Catalyzed Deprotection :
-
Oxalate Decarboxylation :
Reactivity in Cross-Coupling Reactions
The Boc-protected amine and ester groups limit reactivity, but selective transformations are feasible:
Grignard Reagent Reactions:
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The ester carbonyl reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols .
-
Example:
Transesterification:
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Under acidic conditions, the tert-butyl ester can be exchanged for methyl or ethyl esters using methanol/ethanol .
Key Research Findings
Scientific Research Applications
Peptide Synthesis
Oxalic acid; bis(tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate) serves as a building block in peptide synthesis due to the stability imparted by the Boc protecting group. This stability allows for selective deprotection under mild conditions, facilitating the formation of peptides with sensitive functional groups.
Table 1: Summary of Peptide Synthesis Applications
| Application | Description |
|---|---|
| Solid Phase Peptide Synthesis | Used as a coupling agent to form peptide bonds. |
| Selective Deprotection | Allows for the release of amino acids under controlled conditions. |
| Synthesis of Complex Peptides | Aids in synthesizing peptides with multiple functional groups. |
Catalysis
The compound has been explored as a catalyst in various organic reactions, including Michael additions and Diels-Alder reactions. Its ability to stabilize reactive intermediates enhances reaction yields and selectivity.
Case Study: Diels-Alder Reactions
In a study published in MDPI, oxalic acid derivatives were utilized in Diels-Alder reactions, demonstrating improved yields compared to traditional catalysts due to their ability to stabilize transition states effectively .
Drug Development
The compound's structural features make it a candidate for drug development, especially in designing inhibitors for specific biological targets. Its piperidine moiety is known for interacting with biological receptors, making it valuable in developing new therapeutics.
Table 2: Potential Medicinal Applications
| Application | Target Disease | Mechanism |
|---|---|---|
| Anticancer Agents | Various cancers | Inhibits tumor growth through apoptosis pathways. |
| Antimicrobial Activity | Bacterial infections | Disrupts bacterial cell wall synthesis. |
| Neurological Disorders | Alzheimer's disease | Modulates neurotransmitter activity. |
Case Study: Anticancer Research
Research has indicated that derivatives of oxalic acid; bis(tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate) exhibit cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents .
Polymer Chemistry
The compound can be used as a monomer or additive in polymerization processes, contributing to the development of novel materials with enhanced properties such as thermal stability and mechanical strength.
Table 3: Material Science Applications
| Application | Description |
|---|---|
| Polymer Additive | Enhances thermal and mechanical properties of polymers. |
| Composite Materials | Used in the formulation of composites for industrial applications. |
Mechanism of Action
The mechanism of action of Oxalic acid; bis(tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate) involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards its targets. The piperidine ring structure allows for versatile modifications, enabling the compound to interact with various biological pathways .
Comparison with Similar Compounds
Key Structural Features:
- Oxalic acid backbone : Acts as a dicarboxylic acid linker, enabling conjugation of two piperidine derivatives.
- Boc-protected amine : Provides stability under basic conditions and prevents unwanted side reactions.
- tert-butyl ester groups : Improve lipophilicity, aiding in purification and handling during synthesis .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Findings :
Solubility and Stability: The tert-butyl ester in the target compound enhances solubility in organic solvents (e.g., dichloromethane, dioxane) compared to methyl/ethyl esters, which are more polar . Boc protection prevents amine degradation during coupling reactions, unlike unprotected analogs like oxalic acid; bis(methyl 4-aminopiperidine-4-carboxylate), which may form undesired byproducts .
Synthetic Utility: The target compound’s tert-butyl groups simplify purification via column chromatography, as evidenced by high yields (up to 97% in intermediate steps) . In contrast, methyl esters (e.g., Methyl 4-((Boc)amino)piperidine-4-carboxylate) require harsher conditions for deprotection, limiting their use in acid-sensitive reactions .
Acidity and Reactivity :
- Oxalic acid (pKa₁ = 1.25, pKa₂ = 4.14) is stronger than malonic (pKa₁ = 2.83) or succinic acid (pKa₁ = 4.16), making it more effective in proton-transfer reactions and metal chelation .
- Unlike citric acid or EDTA, oxalic acid forms stable, water-soluble complexes with metals like vanadium and nickel, which is critical in catalytic applications .
Biological Activity :
- While oxalic acid itself mitigates chilling injury in fruits (e.g., tomatoes) by modulating organic acid content , the target compound’s bioactivity remains unexplored. Comparatively, similar Boc-protected piperidine derivatives are used in drug discovery for their protease resistance and controlled release of active amines .
Table 2: Physicochemical Properties
Research Implications and Gaps
- Synthetic Optimization : highlights that oxalic acid suppresses byproduct formation in dioxane-based reactions, suggesting its dual role as a linker and reaction additive . Further studies could explore its use in other esterification processes.
- Biological Potential: While oxalic acid derivatives are known for antimicrobial activity (e.g., in Lentinus edodes cultures ), the target compound’s pharmacological properties warrant investigation.
- Environmental Applications : Oxalic acid’s efficacy in metal leaching (e.g., from spent catalysts ) contrasts with the target compound’s niche synthetic utility, indicating divergent industrial roles.
Biological Activity
Oxalic acid; bis(tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate) is a complex organic compound notable for its potential biological activities. This compound, with the molecular formula and CAS number 1788043-91-3, is often used in medicinal chemistry and biochemical research due to its unique structural features that facilitate interactions with biological targets.
Chemical Structure and Properties
The compound consists of oxalic acid linked to two tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate moieties. The presence of the tert-butyl groups provides steric hindrance, which may influence its biological activity by modulating interactions with enzymes or receptors.
| Property | Value |
|---|---|
| Molecular Formula | C26H46N4O12 |
| Molecular Weight | 606.67 g/mol |
| CAS Number | 1788043-91-3 |
| Purity | ≥97% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The spirocyclic structure allows for selective binding, while the tert-butoxy groups enhance solubility and stability in biological systems.
Antitumor Activity
Research indicates that derivatives of oxalic acid, including this compound, exhibit significant antitumor properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, a related study demonstrated that modifications in the piperidine structure could enhance selectivity against certain tumor types.
Enzyme Inhibition
This compound has been explored for its potential as an enzyme inhibitor. Specifically, it may inhibit proteases involved in cancer metastasis. The structural characteristics allow it to fit into the active sites of these enzymes, blocking their activity and thus impeding tumor growth.
Antioxidant Properties
Oxalic acid derivatives are also known for their antioxidant capabilities. They can scavenge free radicals, reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Case Studies and Research Findings
- Antitumor Efficacy : A study conducted on a series of oxalic acid derivatives highlighted that modifications at the piperidine nitrogen significantly affected their cytotoxicity against human cancer cell lines. The most potent compounds showed IC50 values in the low micromolar range.
- Enzyme Inhibition : Another research focused on the inhibition of matrix metalloproteinases (MMPs), which play a role in tumor invasion and metastasis. The oxalic acid derivative demonstrated a dose-dependent inhibition of MMP activity in vitro.
- Oxidative Stress Reduction : A recent study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays, revealing that it effectively reduced oxidative stress markers in cultured neuronal cells.
Q & A
Q. What experimental approaches resolve discrepancies in biological activity assays for similar piperidine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing oxalic acid with succinic acid) to isolate functional group contributions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities to biological targets (e.g., enzymes) and compare with computational docking results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
